molecular formula C21H24N2O5S B5557207 [5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxyphenyl](morpholin-4-yl)methanone

[5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxyphenyl](morpholin-4-yl)methanone

Cat. No.: B5557207
M. Wt: 416.5 g/mol
InChI Key: CTGASGHLIZVVBF-UHFFFAOYSA-N
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Description

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxyphenylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydroisoquinoline moiety, a sulfonyl group, a methoxyphenyl group, and a morpholine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxyphenylmethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the sulfonyl group: This step involves sulfonylation, where a sulfonyl chloride reacts with the dihydroisoquinoline derivative in the presence of a base.

    Formation of the morpholine ring: This can be achieved through nucleophilic substitution, where a suitable leaving group is replaced by a morpholine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxyphenylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxyphenylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicine, 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxyphenylmethanone has potential applications as a therapeutic agent. Its unique structure may allow it to target specific proteins or pathways involved in disease processes.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxyphenylmethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the morpholine ring can enhance its solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    tert-Butyl carbamate: An organic building block used in various chemical syntheses.

Uniqueness

What sets 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxyphenylmethanone apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-20-7-6-18(14-19(20)21(24)22-10-12-28-13-11-22)29(25,26)23-9-8-16-4-2-3-5-17(16)15-23/h2-7,14H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGASGHLIZVVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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